N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide
説明
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in 2000 by researchers at the University of Nagoya, Japan. Since then, BML-190 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells and modulates immune function. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide acts as an antagonist of the CB2 receptor, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide is a selective antagonist of the CB2 receptor, which makes it a valuable tool for studying the role of CB2 in various diseases. However, its selectivity for CB2 over other receptors is not absolute, and it may have off-target effects. Additionally, the effects of N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide may vary depending on the disease model and experimental conditions.
将来の方向性
Future research on N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide could focus on its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide. Additionally, the development of more selective CB2 antagonists could improve the specificity and efficacy of CB2-targeted therapies.
科学的研究の応用
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-25-19-9-5-8-17(14-19)21(24)23-20(15-6-3-2-4-7-15)16-10-12-18(22)13-11-16/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNUUXOTNVDAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。